molecular formula C11H9ClN2O B8375418 5-Chloro-2'-methoxy-2,4'-bipyridine

5-Chloro-2'-methoxy-2,4'-bipyridine

Cat. No. B8375418
M. Wt: 220.65 g/mol
InChI Key: IQDLQRKPDYCMHW-UHFFFAOYSA-N
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Patent
US08618299B2

Procedure details

5-Chloro-2′-methoxy-2,4′-bipyridine (810 mg, 3.67 mmol) was stirred in concentrated hydrochloric acid (10 mL) at 120° C. for 18 h and then concentrated. The residue was adjusted to pH 8 with 6 N NaOH and the solids were filtered off, washed with water and dried under vacuum to provide the title compound (617 mg, 81%) as a white solid: 1H NMR (300 MHz, DMSO-d6) δ 11.73 (s, 1H), 8.75 (s, 1H), 8.06 (s, 2H), 7.49 (d, J=6.8 Hz, 1H), 7.00 (s, 1H), 6.85-6.84 (dd, J=6.8, 1.7 Hz, 1H).
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([O:14]C)[CH:9]=2)=[N:6][CH:7]=1>Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][NH:11][C:10](=[O:14])[CH:9]=2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
810 mg
Type
reactant
Smiles
ClC=1C=CC(=NC1)C1=CC(=NC=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C1=CC(NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 617 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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